6-(3-Bromophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
6-(3-Bromophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted at position 6 with a 3-bromophenyl group and at position 3 with a piperidin-4-yl moiety. The bromophenyl group enhances lipophilicity and may influence target binding, while the piperidine ring contributes to solubility and conformational flexibility .
Properties
Molecular Formula |
C16H16BrN5 |
|---|---|
Molecular Weight |
358.24 g/mol |
IUPAC Name |
6-(3-bromophenyl)-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C16H16BrN5/c17-13-3-1-2-12(10-13)14-4-5-15-19-20-16(22(15)21-14)11-6-8-18-9-7-11/h1-5,10-11,18H,6-9H2 |
InChI Key |
DJHPLIMATHSSAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Biological Activity
6-(3-Bromophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a nitrogen-containing heterocyclic compound notable for its complex structure involving a triazole and pyridazine moiety. Its molecular formula is C₁₆H₁₆BrN₅, with a molecular weight of 358.24 g/mol. The presence of the bromophenyl group and piperidine ring enhances its potential biological activities, making it a candidate for pharmacological research.
Chemical Structure and Properties
The compound features:
- Bromophenyl Group : Enhances reactivity and binding affinity.
- Piperidine Ring : Contributes to its unique chemical properties.
- Triazole and Pyridazine Moieties : Provide a scaffold for biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C₁₆H₁₆BrN₅ |
| Molecular Weight | 358.24 g/mol |
| Key Functional Groups | Bromophenyl, Piperidine, Triazole |
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an enzyme inhibitor relevant in treating various diseases such as cancer and infectious diseases. The compound is believed to exert its effects by binding to specific enzymes and receptors, inhibiting their activity and affecting critical metabolic pathways.
In Vitro Studies
In vitro assays have demonstrated the compound's potential as an inhibitor of the bromodomain protein BRD4. An AlphaScreen assay was conducted to evaluate its inhibitory effects against BD1 with promising results:
- IC50 Values : The compound showed moderate inhibitory activity with IC50 values indicating effective binding to the target enzyme.
| Compound | IC50 (μM) | Biological Target |
|---|---|---|
| This compound | 1.06 ± 0.16 | BRD4 (BD1) |
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist at certain receptor sites, modulating their activity and influencing various biological pathways.
Case Studies
Recent research has focused on the synthesis and evaluation of derivatives based on the core structure of this compound:
-
Cytotoxicity Against Cancer Cell Lines :
- Compounds derived from this scaffold were tested against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.
- Significant cytotoxicity was observed in several derivatives with IC50 values ranging from 1.06 to 2.73 μM.
-
Enzyme Inhibition Studies :
- The compound was evaluated for its inhibitory effect on c-Met kinase.
- Notably, one derivative exhibited an IC50 comparable to that of established inhibitors like Foretinib.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 2: Inhibitory Activities of Triazolo[4,3-b]pyridazine Derivatives
Table 3: Physicochemical Properties
| Compound | LogP (Predicted) | Solubility (µM) | Molecular Weight |
|---|---|---|---|
| Target compound | 3.8 | 15 | 384.3 |
| 3-(Trifluoromethyl)-6-pyrrolidinyl | 2.5 | 120 | 294.2 |
| 3-Cyclopropyl-6-sulfonylpiperazinyl | 1.9 | 85 | 452.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
